molecular formula C21H24N2O5S2 B2494837 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide CAS No. 551931-38-5

4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide

Cat. No. B2494837
CAS RN: 551931-38-5
M. Wt: 448.55
InChI Key: MLPSIAWYYOYVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a sulfonyl group, an indole group, and a thiazinane group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the methoxy group could undergo reactions typical of ethers, like cleavage with strong acids. The indole group is nucleophilic and could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group could make this compound soluble in polar solvents .

Scientific Research Applications

Anti-HIV Activity

The 1,2,3-triazole moiety-based heterocycles have been explored for their anti-HIV potential. These compounds exhibit inhibitory effects against HIV replication by targeting viral enzymes or host cell factors involved in viral entry, reverse transcription, and integration .

Antitubercular Properties

Researchers have investigated the use of 1,2,3-triazole derivatives in combating tuberculosis. These compounds may inhibit mycobacterial growth by interfering with essential cellular processes or pathways .

Antiviral Applications

The synthesized compound could potentially exhibit antiviral activity. Further studies are needed to explore its efficacy against specific viruses, such as herpesviruses or influenza .

Antibacterial Effects

Compounds containing the pyrazole ring have been studied for their antibacterial properties. They may act against bacterial pathogens by disrupting essential cellular functions .

Anticancer Potential

Pyrazole-based molecules are known for their pharmacological profile. Some anticancer drugs incorporate the pyrazole ring, making it a crucial pharmacophore in drug discovery. These compounds may target cancer cells, inhibit proliferation, or induce apoptosis .

Cytoprotective Properties

Certain pyrazole derivatives, including those with hydrazone moieties, exhibit cytoprotective effects. They may protect cells from oxidative stress, inflammation, or other damaging factors .

Cardioprotective Applications

Hydrazones, due to their diverse biological properties, have potential cardioprotective effects. They might mitigate cardiovascular damage or enhance heart function .

Other Biological Activities

Hydrazones have been investigated for various properties, including anti-inflammatory, analgesic, antifungal, and antimalarial effects. Their versatility makes them interesting candidates for further research .

properties

IUPAC Name

4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-16-17(20-4-2-3-5-21(20)23)10-11-22-12-14-29(24,25)15-13-22/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPSIAWYYOYVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide

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